lakoochin B

Description

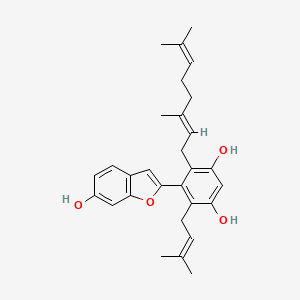

Structure

3D Structure

Properties

Molecular Formula |

C29H34O4 |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)-6-(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C29H34O4/c1-18(2)7-6-8-20(5)10-14-24-26(32)17-25(31)23(13-9-19(3)4)29(24)28-15-21-11-12-22(30)16-27(21)33-28/h7,9-12,15-17,30-32H,6,8,13-14H2,1-5H3/b20-10+ |

InChI Key |

SYIDABHGIYOYPG-KEBDBYFISA-N |

SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1C2=CC3=C(O2)C=C(C=C3)O)CC=C(C)C)O)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C(=C1C2=CC3=C(O2)C=C(C=C3)O)CC=C(C)C)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C(=C1C2=CC3=C(O2)C=C(C=C3)O)CC=C(C)C)O)O)C)C |

Synonyms |

lakoochin B |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Natural Occurrence

Botanical Source Identification: Artocarpus lakoocha (Moraceae Family)

Lakoochin B is a natural phytochemical derived from Artocarpus lakoocha Roxb., a plant belonging to the Moraceae, or mulberry, family. acs.orgnih.gov This species, commonly known in Thailand as 'Ma-haad', is widely distributed throughout South and Southeast Asia. acs.orgthaiscience.info The genus Artocarpus is known for producing a rich diversity of secondary metabolites, including flavonoids, stilbenoids, and arylbenzofurans. mdpi.com

Scientific studies have successfully isolated this compound specifically from the roots of the Artocarpus lakoocha plant. acs.orgnih.govresearchgate.netchula.ac.th A crude extract prepared from the roots was found to contain two new stilbene (B7821643) derivatives, which were named lakoochin A and this compound. acs.org While other parts of the plant, such as the heartwood, are notable sources of various other phenolic compounds like oxyresveratrol (B150227), artocarpin, and cycloartocarpin, the roots have been identified as the specific source for this compound. acs.orgthaiscience.infochula.ac.th

Extraction and Chromatographic Isolation Methodologies

The isolation of this compound from the roots of Artocarpus lakoocha involves a multi-step process of extraction and purification. The general procedure begins with the preparation of a crude extract from the plant material. acs.org This is typically achieved by macerating the dried and powdered plant parts (in this case, the roots) with a suitable solvent, such as methanol (B129727) or ethanol, to draw out the chemical constituents. nih.govnih.gov

Following extraction, the resulting crude extract is subjected to various chromatographic techniques to separate the complex mixture into its individual components. Methodologies such as Thin Layer Chromatography (TLC) are often used for initial screening and analysis. thaiscience.info For the preparative isolation of pure compounds like this compound, column chromatography is employed, using different stationary phases (e.g., silica (B1680970) gel) and mobile phase solvent systems to achieve separation based on the polarity of the constituents. beilstein-journals.orgosti.gov This systematic application of chromatographic methods allows for the purification of individual compounds, leading to the isolation of this compound in a form suitable for structural analysis. acs.orgbeilstein-journals.org

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of this compound was determined through the comprehensive analysis of its spectral data. acs.orgnih.gov Modern spectroscopic methods are indispensable tools for elucidating the molecular structure of novel natural products.

NMR spectroscopy was a cornerstone in the structural elucidation of this compound. acs.org One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provided the foundational information about the chemical environment of each atom in the molecule. amazonaws.com

Two-dimensional (2D) NMR experiments were crucial for assembling the complete molecular architecture. The ¹H-¹H Correlation Spectroscopy (COSY) spectrum was used to identify proton-proton coupling networks, revealing adjacent protons within the structure. acs.org The Heteronuclear Multiple Bond Correlation (HMBC) spectrum was particularly important, as it showed correlations between protons and carbons separated by two or three bonds. For this compound, HMBC data confirmed the head-to-tail addition of a prenyl unit to the stilbene core. acs.org Analysis of the NMR data revealed an unsymmetrical nature for one of the aromatic rings in this compound. acs.org

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δC) in ppm |

|---|---|

| C-10 | 120.1 |

| C-11 | 153.8 |

| C-13 | 154.0 |

This table displays selected carbon-13 NMR chemical shifts that highlight the unsymmetrical nature of Ring C in the this compound molecule. acs.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. msu.edu For novel compounds like this compound, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI-MS), is employed. mdpi.comcapes.gov.br This method provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. msu.edu The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule. msu.edu The structural elucidation of this compound relied on such spectral data analysis to confirm its molecular formula and support the structure proposed by NMR data. acs.orgnih.gov

In addition to NMR and MS, other spectroscopic methods are often part of a comprehensive structural elucidation workflow. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, such as hydroxyl (-OH) groups, which are characteristic of stilbenes. nih.gov Ultraviolet (UV) spectroscopy is used to identify the presence of chromophores, like the conjugated π-system found in the stilbene skeleton. nih.gov

For chiral molecules—those that can exist as non-superimposable mirror images—chiroptical methods are essential for determining the absolute configuration or stereochemistry. mdpi.comnih.gov These techniques, which include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of the molecule with left and right circularly polarized light. taylorfrancis.comwiley.com By comparing experimental chiroptical data with data predicted from quantum chemical calculations, the absolute stereochemistry of a chiral natural product can be confidently assigned. mdpi.com Given that stereoisomerism is a consideration for stilbene derivatives, these advanced chiroptical techniques represent a critical component in the complete structural characterization of such compounds. nih.govrsc.org

Mass Spectrometry (MS)

Occurrence and Distribution within Artocarpus Species

The genus Artocarpus, belonging to the mulberry family (Moraceae), comprises approximately 60 species and is known to be a rich source of phenolic compounds, including flavonoids and stilbenoids. mdpi.com These trees are primarily distributed throughout tropical and subtropical regions of South and Southeast Asia. researchgate.netacs.org

To date, the confirmed natural source of this compound is the species Artocarpus lakoocha (syn. Artocarpus lacucha). nih.govrjptonline.org This species is widely distributed across countries such as India, Nepal, Bhutan, Thailand, and Indonesia. researchgate.netnih.gov In Thailand, the plant is known locally as "Ma-Haad". researchgate.netacs.org While other related compounds, such as hydroxylakoochin A and methoxylakoochin A, have been isolated from other species like Artocarpus xanthocarpus, the presence of this compound itself has been specifically documented in A. lakoocha. stuartxchange.org Research has consistently identified this compound in the roots and root bark of this particular species. researchgate.netacs.org Although the broader Artocarpus genus is a prolific producer of stilbenoids, current scientific literature specifically attributes the occurrence of this compound to Artocarpus lakoocha. acs.orgrjptonline.org

Table of Mentioned Compounds

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Origin of Lakoochin B as a Stilbenoid Derivative

The biosynthesis of stilbenoids, including the foundational structures that lead to this compound, originates from the phenylpropanoid pathway. mdpi.comencyclopedia.pub This central metabolic route in plants is responsible for producing a wide array of secondary metabolites. mdpi.com The journey begins with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. mdpi.comencyclopedia.pub

This compound is specifically classified as a prenylated and geranylated 2-arylbenzofuran derivative of a stilbene (B7821643). mdpi.com Its biosynthesis is proposed to involve the oxidative coupling of a resveratrol-type stilbenoid, followed by cyclization and subsequent prenylation and geranylation reactions. researchgate.net The core stilbene structure is formed through the condensation of metabolites from the phenylpropanoid and acetate-malonate pathways. researchgate.net

Enzymatic Machinery Involved in Stilbene Biosynthesis

Several key enzymes orchestrate the intricate process of stilbene biosynthesis. The initial steps are catalyzed by enzymes of the general phenylpropanoid pathway:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.comencyclopedia.pub

Cinnamate 4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.comencyclopedia.pub

The pivotal enzyme in the formation of the stilbene backbone is Stilbene Synthase (STS) . mdpi.comencyclopedia.pub STS is a type III polyketide synthase that catalyzes the condensation of one molecule of a cinnamoyl-CoA derivative (like p-coumaroyl-CoA) with three molecules of malonyl-CoA to form the basic stilbene scaffold, such as resveratrol (B1683913). mdpi.comnih.gov

Further modifications to the stilbene core are carried out by other enzymes:

Prenyltransferases: These enzymes are responsible for the addition of prenyl or geranyl groups to the stilbene backbone, a key step in the formation of complex stilbenoids like this compound. mdpi.com

O-methyltransferases (OMTs): These enzymes catalyze the methylation of hydroxyl groups on the stilbene ring, which can enhance their stability and bioavailability. hku.hk

The following table provides a summary of the key enzymes and their functions:

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. mdpi.comencyclopedia.pub |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comencyclopedia.pub |

| Stilbene Synthase | STS | Catalyzes the formation of the stilbene skeleton from p-coumaroyl-CoA and malonyl-CoA. mdpi.comencyclopedia.pubnih.gov |

| Prenyltransferases | - | Adds isoprenoid moieties (prenyl, geranyl groups) to the stilbene core. mdpi.com |

| O-methyltransferases | OMTs | Catalyzes the methylation of hydroxyl groups on the stilbene structure. hku.hk |

Precursor Molecules and Metabolic Intermediates

The biosynthesis of this compound relies on a supply of specific precursor molecules and proceeds through several metabolic intermediates. The primary precursors are:

L-phenylalanine: The initial building block derived from the shikimate pathway. mdpi.comencyclopedia.pub

Malonyl-CoA: Derived from acetyl-CoA, it serves as the extender unit in the polyketide synthesis reaction catalyzed by STS. encyclopedia.pubnih.gov

p-Coumaroyl-CoA: Formed from L-phenylalanine via the initial steps of the phenylpropanoid pathway, it is the starter molecule for resveratrol synthesis. mdpi.comencyclopedia.pub

Key metabolic intermediates in the pathway leading to complex stilbenoids include:

Trans-cinnamic acid: The product of the PAL-catalyzed reaction. mdpi.comencyclopedia.pub

p-Coumaric acid: Formed by the hydroxylation of cinnamic acid. mdpi.com

Resveratrol: The foundational stilbene molecule synthesized by STS. researchgate.netnih.gov It is the likely precursor that undergoes further modifications to form more complex structures.

Prenylated and Geranylated Stilbenoids: These are intermediates formed by the action of prenyltransferases on the resveratrol core, leading to compounds like this compound. mdpi.com

Genetic Basis of Biosynthesis in Producing Organisms

The production of stilbenoids, including this compound, is genetically controlled. The genes encoding the biosynthetic enzymes are organized in what are often referred to as biosynthetic gene clusters (BGCs). plos.org The expression of these genes is often inducible, meaning it is triggered by specific environmental cues or stressors, such as pathogen attack or UV radiation. mdpi.comhku.hk This inducible nature highlights the role of stilbenoids as phytoalexins, compounds produced by plants as a defense mechanism. encyclopedia.pubsciopen.com

The regulation of these biosynthetic genes is controlled by transcription factors. For instance, in grapevines, the transcription factors VvMYB14 and VvMYB15 have been shown to play a crucial role in regulating the stilbene biosynthetic pathway. weincampus-neustadt.de While the specific regulatory genes for this compound biosynthesis in Artocarpus species have not been fully elucidated, it is expected that a similar system of transcriptional regulation is in place.

The evolution of stilbene synthase (STS) genes is a fascinating example of molecular evolution. It is widely believed that STS genes evolved from chalcone (B49325) synthase (CHS) genes through gene duplication and subsequent functional divergence. mdpi.comencyclopedia.pub Both enzymes utilize the same substrates but catalyze different cyclization reactions to produce either stilbenes or chalcones, the precursors to flavonoids. mdpi.comnih.gov

Comparative Biosynthesis with Related Natural Products

The biosynthetic pathway of this compound shares similarities with that of other complex natural products, particularly other stilbenoids and flavonoids.

Flavonoids: As mentioned, the biosynthesis of flavonoids and stilbenoids share the initial steps of the phenylpropanoid pathway and the same precursor molecules (p-coumaroyl-CoA and malonyl-CoA). mdpi.comnih.gov The key divergence point is the enzyme that acts upon these precursors: stilbene synthase (STS) for stilbenoids and chalcone synthase (CHS) for flavonoids. mdpi.comnih.gov Both enzymes are type III polyketide synthases and share a high degree of sequence similarity. mdpi.com

Other Prenylated Stilbenoids: The biosynthesis of this compound is closely related to that of other prenylated stilbenoids found in Artocarpus species, such as Lakoochin A. nih.govmdpi.com Lakoochin A also possesses prenyl groups, indicating the involvement of similar prenyltransferase enzymes. mdpi.com The difference in the specific isoprenoid groups (prenyl vs. geranyl) suggests the presence of distinct prenyltransferase enzymes with different substrate specificities within the same plant.

Oligostilbenoids: The formation of oligostilbenoids, which are dimers, trimers, or tetramers of stilbene units, also starts from the same resveratrol precursor. researchgate.net However, their formation involves oxidative coupling reactions that link multiple stilbene monomers together. researchgate.net This contrasts with the modifications seen in this compound, which involve the addition of isoprenoid side chains to a single modified stilbene core.

Chemical Synthesis and Derivatization Studies

Structural Modification and Derivatization Strategies

The structural modification and derivatization of natural products are key strategies in drug discovery to improve their potency, selectivity, and pharmacokinetic properties. ddtjournal.comjfda-online.comnih.gov For lakoochin B, these strategies aim to generate a library of analogs for biological evaluation. acs.org

A variety of chemical transformations can be applied to the this compound scaffold to generate analogs. ustc.edu.cnchemrxiv.org These transformations can target different parts of the molecule, such as the hydroxyl groups, the aromatic rings, and the side chains.

| Transformation | Reagents and Conditions | Purpose |

| Alkylation/Acylation | Alkyl halides or acid chlorides in the presence of a base | To modify the hydroxyl groups and study the effect of steric bulk and electronics. |

| Palladium-Catalyzed Coupling | Boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling) with a palladium catalyst | To introduce new carbon-carbon bonds and extend the aromatic system. |

| Oxidation | Mild oxidizing agents like PCC or DMP | To convert alcohols to aldehydes or ketones, allowing for further derivatization. |

| Reduction | Reducing agents like NaBH4 or H2/Pd-C | To convert carbonyl groups to alcohols or reduce double bonds. |

These transformations allow for the systematic exploration of the structure-activity relationship of this compound.

Targeted functionalization involves the selective modification of a specific part of the molecule. For this compound, this could involve:

Modification of the prenyl and geranyl groups: Altering the length and branching of these side chains can influence the lipophilicity and binding affinity of the molecule. mdpi.com

Introduction of halogen atoms: Halogens can alter the electronic properties of the aromatic rings and potentially introduce new binding interactions.

Installation of nitrogen-containing functional groups: The introduction of amines or amides can improve water solubility and provide new hydrogen bonding opportunities.

By systematically varying the substituents on the this compound scaffold, it is possible to fine-tune its biological activity and develop more potent and selective analogs. The synthesis of derivatives such as hydroxylakoochin A, methoxylakoochin A, and epoxylakoochin A demonstrates this approach. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Derivatization

The derivatization of complex natural products like this compound through purely chemical methods can present significant challenges, including issues with regioselectivity and the need for harsh reaction conditions that may compromise the integrity of the core structure. In this context, chemoenzymatic and biocatalytic approaches offer powerful alternatives, leveraging the high specificity and mild operating conditions of enzymes to achieve targeted molecular modifications. While specific studies on the chemoenzymatic derivatization of this compound are not extensively documented, the methodologies applied to structurally related stilbenes and other polyphenols provide a clear framework for potential derivatization strategies.

Enzymes such as laccases, peroxidases, tyrosinases, and lipases are prominent in the biocatalytic modification of phenolic compounds. These enzymes can catalyze a range of transformations, including oxidation, polymerization, glycosylation, and esterification, leading to novel derivatives with potentially enhanced bioactivities or altered physicochemical properties.

Oxidative Derivatization:

Laccases and peroxidases are particularly effective in catalyzing the oxidation of phenolic compounds, leading to the formation of dimers, oligomers, and polymers. This oxidative coupling can result in the formation of new carbon-carbon and carbon-oxygen bonds. For a molecule like this compound, with its multiple hydroxyl groups, these enzymes could facilitate the creation of a diverse library of derivatives. The regioselectivity of such reactions is often dependent on the specific enzyme used and the reaction conditions, such as pH and the presence of mediators.

Glycosylation and Acylation:

The attachment of sugar moieties (glycosylation) or acyl groups (acylation) to the this compound scaffold represents another promising avenue for derivatization. Glycosylation can significantly impact the solubility and bioavailability of a compound. Glycosyltransferases or lipases under specific conditions can be employed for this purpose. Lipases, typically known for hydrolyzing fats, can catalyze esterification reactions in non-aqueous media, enabling the attachment of various fatty acids or other acyl groups to the hydroxyls of this compound. This could lead to the production of novel esters with modified lipophilicity.

The table below summarizes potential enzymatic transformations that could be applied to this compound based on studies with related compounds.

| Enzyme Class | Enzyme Example | Source Organism | Potential Reaction Type on this compound | Potential Product Class |

| Oxidoreductases | Laccase | Trametes versicolor | Oxidative coupling of phenolic hydroxyl groups | Dimeric and oligomeric this compound derivatives |

| Oxidoreductases | Peroxidase | Horseradish (Armoracia rusticana) | Peroxide-dependent oxidative polymerization | Polymeric this compound |

| Transferases | Glycosyltransferase | Bacterial sources (e.g., Bacillus sp.) | Regioselective attachment of sugar moieties | This compound glycosides |

| Hydrolases | Lipase (B570770) | Candida antarctica lipase B (CALB) | Esterification with fatty acids in organic solvent | This compound esters |

These biocatalytic methods, often combined with chemical steps in a chemoenzymatic sequence, hold considerable potential for the structural diversification of this compound. Such approaches would not only enable the synthesis of novel derivatives but also contribute to a deeper understanding of the structure-activity relationships of this class of compounds.

Biological Activities and Mechanisms at the Cellular/molecular Level

Antimycobacterial Activity and Mechanistic Investigations

Lakoochin B has been recognized for its promising activity against mycobacteria, the family of bacteria responsible for diseases such as tuberculosis. researchgate.netresearchgate.net

Modulation of Mycobacterial Growth and Virulence Pathways

The observed antimycobacterial effect of this compound inherently suggests that it modulates pathways essential for mycobacterial growth and survival. researchgate.netresearchgate.net Mycobacteria utilize complex systems to control their growth, including polar growth mechanisms involving specialized protein complexes known as the elongasome and divisome. scientificarchives.complos.org Disruption of these processes, such as the synthesis of the peptidoglycan cell wall or the transport of crucial cell envelope components like lipoarabinomannan (LAM), can lead to cell death. plos.orgbiorxiv.org While it is plausible that this compound interferes with one or more of these virulence and growth pathways, specific studies detailing this modulation have not yet been published.

Anticancer Activity against Specific Cancer Cell Lines (In Vitro Studies)

In addition to its antimycobacterial effects, this compound has shown cytotoxic activity against certain human cancer cell lines in laboratory settings. researchgate.netresearchgate.net Specifically, its potential as an anticancer agent has been noted against nasopharyngeal carcinoma and breast cancer cell lines. researchgate.netresearchgate.net

Table 1: Reported In Vitro Anticancer Activity of this compound This table is based on available data and may not be exhaustive.

| Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|

| Nasopharyngeal Carcinoma | Head and Neck Cancer | Cytotoxic | researchgate.netresearchgate.net |

| Breast Cancer | Breast Cancer | Cytotoxic | researchgate.netresearchgate.net |

Induction of Apoptosis and Cell Cycle Arrest (e.g., via ROS and MAPKs)

The cytotoxic effects of a compound on cancer cells are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. mdpi.comvhio.net A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger stress-activated signaling pathways like the mitogen-activated protein kinase (MAPK) cascades, ultimately leading to apoptosis. nih.govembopress.org

While the closely related compound, lakoochin A, has been shown to induce apoptosis in melanoma cells through the generation of mitochondrial ROS and activation of the MAPK pathway, similar mechanistic details for this compound are not yet available. nih.govmdpi.com The reported cytotoxicity of this compound against cancer cells suggests it likely induces cell death, but the specific roles of ROS, MAPK activation, and cell cycle arrest in its mode of action require direct investigation. researchgate.netresearchgate.net

Inhibition of Cell Proliferation and Metastasis

The term "cytotoxic activity" directly implies an inhibition of cell proliferation, a hallmark of cancer. longdom.orgjomped.org The demonstrated effect of this compound on nasopharyngeal and breast cancer cell lines indicates its ability to curb their growth in vitro. researchgate.netresearchgate.net

Metastasis, the spread of cancer cells to distant sites, is another critical aspect of cancer progression and is often targeted by therapeutic agents. nih.govnih.gov However, specific studies investigating the ability of this compound to inhibit cancer cell metastasis have not been reported in the reviewed literature.

Modulations of Key Signaling Pathways

Cancer development and progression are driven by the dysregulation of multiple cellular signaling pathways that control proliferation, survival, and invasion. nih.govnih.gov Key pathways often implicated include PI3K/Akt, NF-κB, and Wnt/β-catenin, among others. nih.govmdpi.com Natural compounds can exert their anticancer effects by modulating one or more of these intricate networks. nih.govmdpi.commdpi.com

For this compound, the specific signaling pathways that are modulated to achieve its cytotoxic effects have not been identified. researchgate.netresearchgate.net Research into its molecular interactions is necessary to map how it influences the complex signaling cascades within cancer cells.

Anti-inflammatory Properties at the Cellular Level

Modulation of Inflammatory Mediators and Cytokines

The inflammatory response is a complex process orchestrated by a variety of chemical signals, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govresearchgate.net Overproduction of these mediators can lead to chronic inflammatory conditions. nih.gov

Studies on ethanolic extracts of Artocarpus lakoocha have demonstrated significant anti-inflammatory properties in vitro. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for studying inflammation, the extract was shown to decrease the production of NO. researchgate.net Furthermore, the extract inhibited the secretion of the pro-inflammatory cytokines IL-6 and TNF-α. researchgate.net This modulation of key inflammatory mediators is often linked to the inhibition of critical signaling pathways. Research has shown that the A. lakoocha extract suppresses the nuclear translocation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the gene expression of many pro-inflammatory mediators, including TNF-α, IL-6, and the enzyme responsible for NO production, inducible nitric oxide synthase (iNOS). researchgate.netnih.govsmujo.id

Inhibition of Pro-inflammatory Enzyme Activities

The arachidonic acid cascade is a central pathway in inflammation, involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). academicjournals.orgbiointerfaceresearch.com The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-lipoxygenase (5-LOX) initiates the production of leukotrienes; both are potent inflammatory mediators. nih.govbiointerfaceresearch.commdpi.com

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro)

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. researchgate.net Natural compounds are a significant source of antioxidants.

Direct Radical Scavenging Assays

The antioxidant potential of a compound is frequently evaluated using in vitro assays that measure its ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. gbif.orgnih.govmdpi.commdpi.com In these tests, the ability of an antioxidant to donate a hydrogen atom or an electron to the radical results in a measurable color change. mdpi.com

While specific IC50 values for pure this compound are not detailed in the reviewed literature, extracts from various parts of Artocarpus lacucha have demonstrated significant antioxidant capacity in both DPPH and ABTS assays. nih.gov Furthermore, other stilbenoids and flavonoids isolated from Artocarpus species have shown potent radical scavenging activity, suggesting this is a characteristic property of compounds from this genus.

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, some compounds can exert antioxidant effects by interacting with the body's endogenous antioxidant defense systems. This can involve modulating the activity of antioxidant enzymes. Research into flavan-benzofurans, compounds also isolated from Artocarpus lakoocha, has shown they can produce significant intracellular antioxidative effects in colon carcinoma cells (SW480). These related compounds were also found to have a high binding affinity for human glutathione (B108866) reductase, a key enzyme responsible for maintaining the supply of the crucial intracellular antioxidant, glutathione. This suggests a potential mechanism whereby compounds from A. lakoocha, including possibly this compound, could help protect cells from oxidative stress by modulating cellular antioxidant pathways.

Other Investigated Biological Activities (In Vitro/Pre-clinical Models)

This compound has been directly evaluated for several other biological activities, yielding specific quantitative data for its effects against microbes and cancer cells.

Investigations have confirmed that this compound possesses antimycobacterial properties. In a standard microplate alamar blue assay (MABA), it exhibited activity against Mycobacterium tuberculosis H37Ra. Additionally, its cytotoxic potential has been demonstrated against human cancer cell lines. This compound was found to be active against both breast cancer (BC) and nasopharyngeal carcinoma (KB) cells. nih.gov

Furthermore, compounds isolated from the Artocarpus genus are well-known for their potent tyrosinase inhibitory activity. researchgate.net Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents treating hyperpigmentation. While lakoochin A has been shown to reduce tyrosinase activity, specific inhibitory data for this compound is pending in the broader scientific literature.

Table 1: Investigated Biological Activities of this compound (In Vitro)

| Activity | Assay/Model | Target | Result | Reference |

|---|---|---|---|---|

| Antimycobacterial | Microplate Alamar Blue Assay (MABA) | Mycobacterium tuberculosis H37Ra | MIC: 50 µg/mL | nih.gov |

| Cytotoxic | Cytotoxicity Assay | BC (Breast Cancer) cell line | IC50: 3.1 µg/mL | nih.gov |

| KB (Nasopharyngeal Carcinoma) cell line | IC50: 6.1 µg/mL | nih.gov |

Antiviral Effects

While various compounds isolated from Artocarpus lakoocha, the plant source of this compound, have demonstrated antiviral properties, there is currently a lack of specific research data on the direct antiviral effects of this compound itself.

For instance, the stilbene (B7821643) derivative oxyresveratrol (B150227), also found in A. lakoocha, has been shown to possess antiviral activity against the herpes simplex virus (HSV) and the human immunodeficiency virus (HIV). researchgate.netnih.gov Studies on oxyresveratrol have detailed its mechanism of action, which involves inhibiting viral replication at both early and late stages. researchgate.net Another compound from the same plant, cycloartolakoochol, has exhibited moderate activity against both HSV-1 and HSV-2. researchgate.net However, similar dedicated studies on this compound are not prevalent in the current scientific literature.

Plant-derived secondary metabolites are known to combat viruses through various mechanisms, including the inhibition of viral entry, replication, and protein synthesis, as well as modulating the host's immune response. nih.gov Future research may explore whether this compound possesses similar capabilities.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for skin-whitening agents. Extracts from Artocarpus lakoocha have been reported to inhibit tyrosinase. nih.gov This activity is largely attributed to the compound oxyresveratrol. researchgate.netnih.gov

In contrast, there is a scarcity of studies focusing specifically on the tyrosinase inhibitory activity of this compound. While its structural analog, lakoochin A, has been noted for its ability to inhibit melanin biosynthesis, similar findings for this compound have not been reported. researchgate.netmdpi.com Another compound from the same plant, norartocarpin, has also been identified as having antioxidant and antityrosinase properties. researchgate.netnih.gov The potential of this compound as a tyrosinase inhibitor remains an area for future investigation.

Research into tyrosinase inhibitors often involves both mushroom tyrosinase and cellular tyrosinase assays to determine efficacy. nih.govfrontiersin.org Such studies would be necessary to elucidate any potential role of this compound in melanogenesis.

DNA Protective Activities

Reactive oxygen species (ROS) can cause damage to cellular components, including lipids, proteins, and DNA. spandidos-publications.com Compounds with antioxidant properties can help protect against this damage. While antioxidant and DNA protective effects have been associated with extracts of Artocarpus lakoocha, this activity has been primarily linked to the compound oxyresveratrol. researchgate.net

Currently, there is no specific scientific evidence detailing the DNA protective activities of this compound. The mechanisms of DNA protection often involve scavenging free radicals or modulating cellular repair pathways. spandidos-publications.comnih.gov To ascertain whether this compound has a role in DNA protection, studies evaluating its antioxidant potential and its effects on DNA damage and repair mechanisms would be required.

Antiplatelet and Anthelmintic Effects (from plant extracts)

Extracts from Artocarpus lakoocha have demonstrated both antiplatelet and anthelmintic activities. It is important to note that this section refers to the effects of the plant extracts, as specific studies on the contribution of this compound to these activities are not available.

Antiplatelet Activity: Prenylflavonoids isolated from Artocarpus species have been shown to affect platelet aggregation in human whole blood. Platelet aggregation is a critical process in the development of thrombotic disorders. aamjournal.in The methanolic extract of Careya arborea, another plant rich in phenolic compounds, has been shown to have an anticoagulant effect, likely due to its content of gallic acid and various flavonoids. mdpi.com Given that A. lakoocha also contains a rich profile of flavonoids and other phenolic compounds, it is plausible that its extracts exert antiplatelet effects through similar mechanisms.

Anthelmintic Activity: The traditional use of Artocarpus lakoocha as a treatment for tapeworm infections is well-documented, particularly the use of a crude aqueous extract of the wood known as 'Puag-Haad' in Thailand. scienceopen.comsilae.it The stem bark, which contains oxyresveratrol, is also used for this purpose. silae.it

Studies on the methanolic extract of the fruit pericarp of A. lakoocha have shown a dose-dependent anthelmintic effect, causing paralysis and death of worms. jbclinpharm.org The presence of tannins and alkaloids in the extract is thought to contribute to this activity. scienceopen.comjbclinpharm.org Similarly, the ethanolic extract of the seeds has shown promising anthelmintic activity against various types of worms. silae.it

| Worm Type | Concentration of Extract (mg/mL) | Time to Paralysis (minutes) | Time to Death (minutes) |

|---|---|---|---|

| Pheretima posthuma (Earthworm) | 10 | 35.6 | 70.2 |

| 25 | 20.4 | 45.8 | |

| 50 | 12.2 | 30.6 | |

| Raillietina spiralis (Tapeworm) | 10 | 40.4 | 75.4 |

| 25 | 25.8 | 52.6 | |

| 50 | 15.6 | 35.2 | |

| Ascaridia galli (Roundworm) | 10 | 45.2 | 80.8 |

| 25 | 30.6 | 58.4 | |

| 50 | 18.4 | 40.8 |

Structure Activity Relationship Sar Investigations

Correlating Structural Motifs with Biological Potency

The biological activity of lakoochin B is intricately linked to its unique 2-arylbenzofuran scaffold. This core structure, composed of a benzofuran (B130515) ring fused with a phenyl ring, is a recurring motif in a number of naturally occurring compounds with diverse pharmacological properties. Modifications to this core, as well as to the substituent groups, have been shown to significantly impact the biological potency of these molecules.

Key structural features that have been identified as important for the activity of this compound and related compounds include the pattern of hydroxylation on the aromatic rings and the nature and position of isoprenoid (prenyl or geranyl) side chains. For instance, the presence of hydroxyl groups at specific positions can influence the molecule's ability to form hydrogen bonds with biological targets, a critical factor in ligand-receptor interactions.

Impact of Prenyl and Geranyl Substituents on Activity

A defining characteristic of this compound is the presence of both a prenyl and a geranyl group attached to its 2-arylbenzofuran core. mdpi.com SAR studies have consistently highlighted the importance of these lipophilic substituents for a range of biological activities. The prenyl group is a five-carbon isoprenoid unit, while the geranyl group is a ten-carbon chain. mdpi.com

The presence of these isoprenoid chains generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.com Research has suggested that the presence of these isoprene (B109036) substituents, such as prenyl and geranyl groups, can enhance the inhibitory effects on enzymes like 5α-reductase. researchgate.net

Specifically, in this compound, a prenyl group is attached at the C-2 position and a geranyl group at the C-6 position of the 2-arylbenzofuran structure. mdpi.com This specific arrangement and the combined presence of both types of isoprenoid chains contribute to its notable biological activities, including its antimycobacterial properties. mdpi.comresearchgate.net The variation in the length and position of these alkyl chains in related natural products often leads to significant differences in their biological potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. sciencepublishinggroup.com In the context of this compound and its analogs, QSAR studies can provide a mathematical framework to predict the activity of new, unsynthesized derivatives. These models are built by developing equations that relate physicochemical properties or structural features (descriptors) of the molecules to their observed biological responses. researchgate.net

The development of a robust QSAR model involves several key steps, including the creation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of a statistical model. nih.govbiointerfaceresearch.com For complex molecules like this compound, both 2D and 3D descriptors can be employed to capture various aspects of the molecular structure. nih.gov

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable. Such models could elucidate the electronic, steric, and hydrophobic requirements for optimal activity, thereby guiding the rational design of more potent analogs. sciencepublishinggroup.com For example, a QSAR study could quantify the positive impact of the geranyl group's lipophilicity on a particular biological activity.

Ligand-Target Interaction Studies (e.g., Molecular Docking, Dynamics)

To understand the mechanism of action of this compound at a molecular level, ligand-target interaction studies such as molecular docking and molecular dynamics simulations are invaluable tools. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. mdpi.com

For this compound, molecular docking studies have been performed to investigate its interaction with potential protein targets. For instance, its binding affinity to human glutathione (B108866) reductase has been explored. acs.org Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the active site of the target protein. mdpi.com

Molecular dynamics simulations can further complement docking studies by providing a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. These computational methods are crucial for hypothesis-driven drug design, allowing for the in-silico screening of virtual libraries of this compound analogs and prioritizing the most promising candidates for synthesis and biological evaluation.

Design and Synthesis of Optimized this compound Analogs Based on SAR

The insights gained from SAR, QSAR, and molecular modeling studies provide a rational basis for the design and synthesis of optimized this compound analogs. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

Based on the understanding that the 2-arylbenzofuran core and the isoprenoid substituents are critical for activity, synthetic efforts can focus on modifying these key features. For example, the synthesis of analogs with different alkyl chain lengths or altered substitution patterns on the aromatic rings could lead to compounds with enhanced biological profiles.

While the total synthesis of this compound itself has not been reported, methods for synthesizing related 2-arylbenzofurans and for introducing prenyl and geranyl groups are established. yorku.ca For instance, the synthesis of mono-methylated analogs of related compounds has been shown to produce potent inhibitors of enzymes like butyrylcholinesterase. researchgate.net These synthetic strategies can be adapted to create a library of this compound analogs for further biological testing, ultimately leading to the discovery of new therapeutic agents.

Analytical Methodologies for Lakoochin B

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. spcmc.ac.inijpsjournal.com For Lakoochin B, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally sensitive compounds like this compound. It offers high resolution, speed, and sensitivity. nih.gov In the analysis of stilbene (B7821643) derivatives, including those from Artocarpus species, HPLC is frequently used to determine the purity of isolated compounds. nih.gov For instance, the purity of Lakoochin A, a related compound, was confirmed to be greater than 97% using HPLC analysis. nih.gov

A typical HPLC system for analyzing compounds like this compound would consist of a C18 column, which is a type of reversed-phase column where the stationary phase is nonpolar. chromatographyonline.comjfda-online.com The mobile phase is typically a mixture of polar solvents, such as methanol (B129727) and water, or acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape. chromatographyonline.com The separation is based on the principle that more polar compounds will elute earlier, while less polar compounds will be retained longer by the nonpolar stationary phase. ijpsjournal.com

Table 1: Illustrative HPLC Parameters for Stilbene Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 50 mm x 3.0 mm, 2.7 µm | chromatographyonline.com |

| Mobile Phase | A: 0.05% formic acid in water; B: Acetonitrile | chromatographyonline.com |

| Gradient | 5-95% B over a set time | chromatographyonline.com |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Detection | UV absorbance at specific wavelengths (e.g., 220 nm, 254 nm) | chromatographyonline.com |

| Temperature | 30-40 °C | chromatographyonline.com |

This table presents a generalized set of conditions often used for the analysis of similar compounds and is not specific to a published method for this compound.

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. ijpsjournal.comscirp.org The sample is vaporized and injected into the head of a chromatographic column. ijpsjournal.com Separation is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. scirp.org

For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. scielo.br This involves a chemical reaction to convert the analyte into a more volatile derivative. For example, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common derivatization technique. scielo.br GC analysis can be performed with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS) for enhanced identification. scielo.brnih.gov

Table 2: General GC Parameters for Analysis of Derivatized Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-CAM (30 m × 0.53 mm × 1.0 µm) or similar | nih.gov |

| Carrier Gas | Nitrogen or Helium | scirp.orgnih.gov |

| Injector Temp. | 200-250 °C | nih.gov |

| Detector Temp. | 250-280 °C | nih.govbibliotekanauki.pl |

| Oven Program | Temperature gradient (e.g., 60°C to 200°C) | nih.gov |

This table outlines typical parameters for GC analysis of derivatized compounds and is not from a specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. umich.edusavemyexams.comlibretexts.org It is often used to monitor the progress of chemical reactions and to get a preliminary assessment of the components in a mixture. umich.edu In the isolation of natural products like this compound from plant extracts, TLC is an essential first step. up.ac.za

TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (a polar stationary phase). umich.edusavemyexams.com The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). umich.edu As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umich.eduttu.edu Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. umich.edu

For visualization, compounds can be observed under UV light if they are fluorescent, or by staining with a reagent like iodine vapor. savemyexams.com

Gas Chromatography (GC)

Spectrometric Methods for Analysis

Spectrometric methods are used to measure the interaction of electromagnetic radiation with a substance to obtain information about its structure and concentration. wiley.comamazon.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. technologynetworks.comlibretexts.org This technique is useful for quantifying the concentration of a substance in a solution and can provide some structural information based on the wavelengths of maximum absorbance (λmax). technologynetworks.comlibretexts.orgmsu.edu Organic molecules with conjugated systems, such as the stilbene core of this compound, exhibit characteristic UV-Vis absorption spectra. msu.edu The Beer-Lambert law forms the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgresearchgate.net

While specific UV-Vis data for this compound is not detailed in the provided context, related stilbenoids show strong absorption in the UV region. The analysis is typically performed by dissolving the purified compound in a suitable solvent, like methanol or ethanol, and measuring the absorbance across a range of wavelengths. msu.edu

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wiley.com When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. measurlabs.comrroij.com

In LC-MS/MS, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. nih.gov The molecules are ionized, and the resulting ions are separated based on their m/z ratio. mdpi.com In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented, and the resulting product ions are detected. nih.gov This process provides structural information and enhances the specificity of the analysis. nih.govepa.gov Electrospray ionization (ESI) is a common ionization technique used for compounds like this compound. researchgate.net The analysis can be performed in either positive or negative ion mode, depending on the compound's ability to gain or lose a proton. lcms.cz

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lakoochin A |

| Acetonitrile |

| Formic acid |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

UV-Vis Spectroscopy

Sample Preparation and Pre-concentration Techniques

The accurate quantification of this compound and related stilbenoids from complex natural matrices, such as plant tissues, requires robust sample preparation and pre-concentration steps. These procedures are critical for removing interfering substances and enriching the target analytes to a concentration level suitable for detection by analytical instruments. mdpi.comnih.gov The choice of method depends on factors like the matrix type, the physicochemical properties of the target compounds, and their concentration. mdpi.com

Extraction is the initial and most crucial step. nih.gov For stilbenoids from plant sources like Artocarpus lakoocha, various extraction techniques are employed. Traditional methods often involve maceration or Soxhlet extraction using organic solvents. More modern and efficient methods include microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). nih.govresearchgate.net For instance, MAE can significantly reduce extraction time and solvent consumption. researchgate.net The selection of the extraction solvent is paramount; solvents like methanol, ethanol, and aqueous mixtures are commonly used to extract polar and semi-polar stilbenoids. mdpi.com One study on Artocarpus lakoocha utilized an ethanolic extract for subsequent analysis. nih.gov Another preparation, known as Puag-Haad, is made by boiling wood chips in water, collecting the foam, and drying it. cmu.ac.th

Following extraction, a clean-up and pre-concentration step is often necessary to remove matrix components like pigments, sugars, and lipids that can interfere with analysis. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.comnih.gov SPE cartridges packed with different sorbents (e.g., C18, silica hydride) can selectively retain stilbenoids while allowing interfering compounds to pass through. mdpi.comchromatographyonline.com The retained analytes are then eluted with a small volume of a strong solvent, achieving both clean-up and concentration. chromatographyonline.com For example, red wine samples, which are complex matrices, are often pre-purified to remove compounds like sugars and anthocyanins that can mask the stilbenoid peaks in chromatographic analysis.

Microextraction techniques, which are miniaturized versions of traditional extraction methods, offer advantages such as reduced solvent and sample consumption. These include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE). mdpi.com These methods combine extraction, purification, and enrichment into a single procedure and are valued for their high recovery, precision, and ease of automation. mdpi.com

The table below summarizes various sample preparation techniques applicable to the analysis of stilbenoids in complex matrices.

| Technique | Principle | Primary Application | Advantages | Common Sorbents/Solvents |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents in contact with the sample, partitioning analytes from the matrix into the solvent. researchgate.net | Initial extraction from solid samples (e.g., plant material). nih.gov | Reduced extraction time and solvent volume. researchgate.net | Ethanol, Methanol, Water |

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are partitioned onto a solid sorbent, washed, and then eluted with a different solvent. mdpi.com | Clean-up and pre-concentration of liquid extracts. mdpi.com | High recovery, effective removal of interferences. mdpi.comeijppr.com | C18, Polymeric Sorbents (e.g., XAD16), Silica Hydride. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. mdpi.com | Sample clean-up. | Simple and effective for certain matrices. | Ethyl Acetate, Dichloromethane |

| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorbent is used to extract analytes from a liquid sample. mdpi.com | Pre-concentration of trace analytes in liquid samples. mdpi.com | High enrichment factor, low solvent usage. | Polydimethylsiloxane (PDMS) |

Challenges in the Analytical Quantification of Stilbenoids in Complex Matrices

The quantification of stilbenoids, including this compound, in complex matrices presents several analytical challenges that can affect the accuracy, sensitivity, and reliability of the results. nih.gov These challenges stem from the inherent complexity of the sample matrix, the low concentration of target analytes, and the physicochemical properties of the stilbenoids themselves. unil.ch

Matrix Effects: This is one of the most significant challenges in quantitative analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.goveijppr.com Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency caused by co-eluting compounds from the sample matrix. eijppr.com In plant extracts, compounds like phenolics, lipids, and carbohydrates can interfere with the ionization of stilbenoids, leading to inaccurate quantification. eijppr.com Strategies to mitigate matrix effects include improving sample clean-up, optimizing chromatographic separation to resolve analytes from interfering peaks, and using matrix-matched calibration standards or internal standards. nih.goveijppr.com

Low Concentration: Stilbenoids often occur in very low concentrations in their natural sources. This low abundance can make detection and quantification difficult, especially with less sensitive detectors like UV-Vis. chromatographyonline.com Therefore, pre-concentration steps are essential. researchgate.net However, these steps can also concentrate interfering compounds, potentially exacerbating matrix effects. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) of the analytical method must be sufficiently low to measure the native concentrations of these compounds accurately. researchgate.net

Structural Diversity and Isomerization: Stilbenoids exist as a diverse group of compounds, including monomers, dimers, and glycosides, often with closely related structures and isomers (e.g., cis/trans isomers). unil.chresearchgate.net For example, resveratrol (B1683913) can exist as both trans-resveratrol and cis-resveratrol. These isomers can be difficult to separate chromatographically, leading to co-elution and inaccurate quantification if not properly resolved. unil.ch Furthermore, some stilbenoids are sensitive to light and heat, which can cause isomerization or degradation during sample preparation and analysis, altering the natural profile of the extract.

Lack of Commercial Standards: Accurate quantification relies on the availability of pure analytical standards for calibration. thermofisher.com While standards for common stilbenoids like resveratrol are available, those for less common derivatives, such as this compound, may not be commercially accessible. In such cases, researchers may need to isolate and purify the compound themselves, which is a laborious process, or use a related compound for semi-quantification, which introduces potential inaccuracies.

The table below outlines the major challenges and potential mitigation strategies in the quantification of stilbenoids.

| Challenge | Description | Potential Mitigation Strategies |

| Matrix Effects | Co-eluting matrix components suppress or enhance the analyte signal in the detector (especially MS). nih.goveijppr.com | Improved sample clean-up (e.g., SPE), optimization of chromatographic conditions, use of internal standards, matrix-matched calibration. nih.goveijppr.com |

| Low Analyte Concentration | Stilbenoids are often present at trace levels (µg/g or ng/g) in natural sources. | Implementation of pre-concentration techniques (e.g., SPE, SBSE), use of highly sensitive detectors (e.g., MS/MS, Fluorescence). mdpi.comchromatographyonline.comresearchgate.net |

| Structural Similarity & Isomerization | Co-existence of structurally similar isomers and derivatives that are difficult to separate chromatographically. unil.ch | Use of high-resolution chromatography columns (e.g., UHPLC), optimization of mobile phase and gradient, use of orthogonal separation techniques (e.g., LC-IMS). unil.ch |

| Analyte Instability | Degradation or isomerization of stilbenoids due to exposure to light, heat, or certain pH conditions during processing. | Protection of samples from light, temperature control, optimization of extraction and storage conditions. |

| Availability of Standards | Lack of certified reference standards for many specific stilbenoid derivatives. thermofisher.com | In-house isolation and purification of standards, use of structurally related standards for semi-quantification, quantitative NMR (qNMR). |

Emerging Research Directions and Potential Applications

Development of Lakoochin B as a Research Probe for Cellular Processes

The inherent bioactivity of this compound, a naturally occurring flavonoid compound, makes it a strong candidate for development as a research probe to investigate intricate cellular activities. ontosight.ai Fluorescent probes are crucial instruments in modern cellular biology, enabling the detailed visualization and quantification of cellular components and their functions. idea-bio.com By chemically attaching a fluorescent molecule (a fluorophore) to the this compound structure, scientists could create a powerful tool to trace its movement within cells and pinpoint its specific molecular interactions.

This methodology, a key part of the field known as chemical proteomics, utilizes small molecule probes to map protein interactions and functions within a living biological system. researchgate.net For example, a fluorescently labeled version of this compound could be employed with advanced imaging techniques like confocal fluorescence microscopy to observe its precise location within subcellular structures, such as lysosomes or mitochondria. idea-bio.comnih.gov This would provide direct visual confirmation of its sites of action and help unravel the mechanisms underlying its observed cytotoxic effects against certain cancer cells. acs.orgacs.org Furthermore, such probes can be designed to be environmentally sensitive, changing their fluorescent signal in response to shifts in cellular conditions like pH or polarity, which offers dynamic insights into complex processes such as lipophagy (the cellular self-digestion of lipid droplets). nih.govrsc.org The creation of this compound-based probes could therefore shed light on its role in cellular pathways linked to inflammation and cancer, advancing our fundamental understanding of these disease states. ontosight.ai

Exploration of Synthetic Analogs with Enhanced Efficacy or Selectivity

While this compound shows significant biological promise, the creation and study of synthetic analogs are essential for optimizing its therapeutic potential. acs.orgresearchgate.net Through chemical synthesis, the core 2-arylbenzofuran structure of this compound can be systematically altered to enhance key properties like potency, target selectivity, and metabolic stability in the body. acs.org For instance, research conducted on similar 2-arylbenzofurans isolated from Artocarpus lakoocha has demonstrated that synthetic, mono-methylated analogs can be potent inhibitors of enzymes like butyrylcholinesterase (BChE), a target relevant to neurodegenerative disease. cabidigitallibrary.orgresearchgate.net

This strategic approach involves generating a library of related compounds by modifying the functional groups attached to the main flavonoid backbone. ontosight.ai Computational docking studies can be used alongside this synthesis to predict how these structural changes will influence the molecule's ability to bind to its biological targets. researchgate.net The ultimate goal is to design novel molecules that fit more precisely into the active site of a target protein or enzyme, thereby increasing their therapeutic effect. researchgate.net By systematically comparing the biological activity of these synthetic derivatives against the original this compound, researchers can establish a clear structure-activity relationship (SAR). This SAR then serves as a blueprint for the rational design of new analogs with superior efficacy against specific disease targets, like cancer cells or mycobacteria, while simultaneously minimizing unwanted side effects. acs.orgnih.gov

Bioengineering Approaches for Enhanced this compound Production

This compound is a natural product that has been isolated from the roots of the Artocarpus lakoocha tree. acs.orgacs.org Relying solely on extraction from natural plant sources presents several challenges, including low yields, variability due to geography and season, and the ecological impact of harvesting. Bioengineering provides a promising alternative for the sustainable and scalable production of this compound. hochschule-rhein-waal.denih.gov This field integrates principles from molecular biology, chemistry, and engineering to design and optimize biological systems for the manufacture of valuable substances. hochschule-rhein-waal.delboro.ac.uk

A primary bioengineering strategy is metabolic engineering, which involves genetically modifying microorganisms such as bacteria or yeast. nih.gov Once the complete biosynthetic pathway for this compound is identified—that is, the precise sequence of enzymes the plant uses to build the molecule—the genes encoding these enzymes can be introduced into a microbial host. nih.gov These engineered microbes can then be cultivated in large-scale bioreactors under controlled conditions to produce the compound efficiently. hochschule-rhein-waal.de Although challenges remain, particularly in the genetic engineering of more complex organisms like microalgae, rapid advances in genome editing technologies are providing the necessary tools to overcome these hurdles. nih.gov These bioengineering techniques hold the potential to bypass the limitations of natural sourcing and ensure a consistent, high-yield supply of this compound for extensive research and preclinical development. nih.govnih.gov

Role in Agricultural Pest Management and Agrochemical Development

The ongoing search for novel agrochemicals is driven by the need for compounds that are effective against pests while being safe for the environment and non-target species. researchgate.net Natural products derived from plants are a historically rich source of such compounds. The documented antimycobacterial and cytotoxic activities of this compound indicate a level of biological potency that could be successfully translated into agricultural applications. acs.orgnih.gov

Many secondary metabolites produced by plants serve as natural defenses against insects and pathogens. Investigating the effects of this compound on major agricultural pests and plant-disease-causing fungi could open new avenues for crop protection. researchgate.net Research could explore its potential to act as a feeding deterrent, a growth inhibitor, or a direct-acting biopesticide. If proven effective, this compound could become a valuable component of Integrated Pest Management (IPM) programs. nepad.orgufl.edu IPM strategies employ a multifaceted approach, including biological controls and pesticides derived from natural sources, to manage pest populations sustainably. ufl.edufrontiersin.org Further development could lead to the creation of agrochemical formulations based on this compound that are both targeted and biodegradable, thereby helping to reduce the agricultural sector's reliance on conventional synthetic pesticides. researchgate.net

Integration of Computational Chemistry and Machine Learning in Drug Discovery

The timeline and cost of discovering and developing new therapeutic agents can be dramatically reduced through the integration of computational chemistry and machine learning (ML). d-nb.infonih.gov These powerful technologies enable scientists to analyze immense datasets and accurately predict the properties of molecules, thereby optimizing the entire drug discovery pipeline. engineering.org.cn For a natural product like this compound, these computational tools offer several distinct advantages.

Nanotechnology and Delivery Systems for Pre-clinical Studies

The successful translation of a promising compound from laboratory discovery to preclinical and clinical application is often hindered by challenges related to its physical properties, such as poor water solubility, limited stability, or low bioavailability. Nanotechnology presents a suite of innovative solutions to address these issues. mdpi.comnih.gov By encapsulating this compound within precisely engineered nanocarriers, its delivery, stability, and therapeutic action can be markedly improved for preclinical testing. mdpi.com

A variety of nanoparticle (NP) platforms are available for use as drug delivery systems, including liposomes, polymeric NPs, and solid lipid nanoparticles. mdpi.comfrontiersin.org These systems serve multiple functions: they can shield the encapsulated drug from premature degradation in the body, enable controlled and sustained release over time, and facilitate targeting to specific tissues or cells. mdpi.comnih.gov For example, in the context of this compound's anticancer potential, nanoparticles can be designed to accumulate at tumor sites through either passive mechanisms (the enhanced permeability and retention effect) or active targeting via surface-bound ligands. mdpi.com This approach concentrates the therapeutic agent where it is most needed, which can enhance efficacy while minimizing exposure to healthy tissues and reducing the risk of systemic side effects. frontiersin.org Nanoparticle-based drug delivery is a key enabling technology for the development of new treatments for a wide range of diseases. mdpi.comresearchgate.net

Conclusion and Future Outlook

Summary of Current Research Landscape for Lakoochin B

This compound is a naturally occurring stilbene (B7821643) derivative isolated from Artocarpus lakoocha, a plant belonging to the Moraceae family. mdpi.comnih.gov It is structurally characterized as a prenylated stilbene, featuring a prenyl substituent at the C-2 position and a geranyl group at the C-6 position. mdpi.com The current body of research primarily focuses on the biological activities of this compound, often in the context of crude extracts or in comparison with its analog, Lakoochin A.

Investigations have highlighted several potential pharmacological properties of this compound. Notably, it has demonstrated antimycobacterial activity. nih.govarccjournals.com Additionally, cytotoxic effects against certain cancer cell lines, specifically nasopharyngeal carcinoma and breast cancer, have been reported. nih.gov The broader genus Artocarpus is known for producing compounds with a wide range of biological activities, including antioxidant and antibacterial properties, which provides a rich context for the study of specific constituents like this compound. rjptonline.org

The research landscape for this compound is still in its early stages, with most studies being preliminary and focused on identifying its presence in plant extracts and initial screenings of its biological effects. It is often studied alongside other compounds from Artocarpus lakoocha, such as Lakoochin A and oxyresveratrol (B150227). rjptonline.org

Table 1: Summary of Key Research Findings for this compound

| Research Area | Key Findings | References |

|---|---|---|

| Source | Isolated from Artocarpus lakoocha | mdpi.comnih.gov |

| Chemical Class | Prenylated stilbene | mdpi.com |

| Biological Activities | Antimycobacterial activity | nih.govarccjournals.com |

| Cytotoxic against nasopharyngeal carcinoma and breast cancer cells | nih.gov |

Identified Gaps and Unanswered Questions in this compound Research

Despite the initial promising findings, significant gaps exist in the scientific understanding of this compound. The current research is largely descriptive, and a deeper mechanistic understanding is lacking. Key unanswered questions that need to be addressed to advance the field include:

Mechanism of Action: How does this compound exert its cytotoxic and antimycobacterial effects at the molecular level? Identifying the specific cellular targets and pathways is crucial.

Structure-Activity Relationship: What is the specific contribution of the prenyl and geranyl groups to its biological activity? Comparative studies with its analogs and synthetic derivatives could elucidate this.

Biosynthesis: While the general pathway for stilbenoid biosynthesis is known, the specific enzymatic steps leading to the prenylation and geranylation of the stilbene backbone in the formation of this compound have not been fully elucidated. mdpi.com

Bioavailability and Metabolism: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic fate is essential for any future translational research.

Spectrum of Activity: The full range of biological activities of this compound is yet to be explored. Its potential effects on other cancer cell lines, microbial strains, and its anti-inflammatory or antioxidant capacities warrant investigation. rjptonline.org

Synthesis: Efficient and scalable synthetic routes for this compound are not well-established. Developing such methods would enable more extensive research without reliance on natural product isolation.

Prospects for Future Academic and Translational Research (Excluding Human Clinical Trials)

The future of this compound research holds considerable promise for both academic discovery and potential translational applications. Building on the current knowledge base, future research should be directed towards several key areas:

In-depth Mechanistic Studies: Future academic research should prioritize elucidating the molecular mechanisms underlying the observed bioactivities. This could involve techniques such as transcriptomics, proteomics, and targeted biochemical assays to identify the molecular targets of this compound.

Chemical Synthesis and Analog Development: The development of a robust synthetic strategy for this compound is a critical next step. mdpi.comfrontiersin.orgnih.gov This would not only provide a reliable source of the compound for research but also open the door to the synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Preclinical Efficacy Studies: In vitro findings should be followed up with in vivo studies in relevant animal models of cancer and mycobacterial infections to evaluate the efficacy of this compound.

Exploration of New Therapeutic Areas: Given the diverse pharmacological activities of stilbenoids, future research could explore the potential of this compound in other therapeutic areas. For instance, its potential as a neuroprotective agent, similar to other stilbenes like resveratrol (B1683913), could be investigated. mdpi.com

Translational Research: While excluding human clinical trials, translational research efforts could focus on developing and validating biomarkers to monitor the biological effects of this compound in preclinical models. csctr.orgnih.gov This would be a crucial step in bridging the gap between basic research and potential future therapeutic development. jptcp.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Lakoochin A |

| This compound |

| Oxyresveratrol |

| Resveratrol |

Q & A

Q. What experimental methodologies are used to isolate and identify lakoochin B from natural sources?

this compound is typically isolated from Artocarpus species (e.g., A. lakoocha roots) using chromatographic techniques such as column chromatography and HPLC. Structural elucidation involves spectroscopic methods: UV-Vis for conjugated systems, mass spectrometry (HRESIMS) for molecular weight determination, and NMR (1H, 13C, HSQC, HMBC) for stereochemical and connectivity analysis . Purity is confirmed via HPLC with UV detection, and derivatives (e.g., methylated analogs) are synthesized to validate functional groups .

Q. How is the bioactivity of this compound initially screened in pharmacological studies?

Primary bioactivity screening includes cytotoxicity assays (e.g., MTT assay on cancer cell lines like BC and KB) and enzyme inhibition studies (e.g., α-glucosidase inhibition via pNPG substrate hydrolysis). IC₅₀ values are calculated using dose-response curves, with acarbose as a positive control for enzyme inhibition . Antimycobacterial activity is assessed via MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis .

Q. What criteria ensure the reproducibility of this compound isolation and bioassay protocols?

Reproducibility requires detailed documentation of:

- Plant material sourcing (geographic origin, voucher specimens).

- Solvent systems and gradient profiles in chromatography.

- Spectroscopic parameters (e.g., NMR solvent, resonance assignments).

- Bioassay conditions (cell line passage numbers, incubation times, reagent batches).

Supplementary materials should include raw spectral data and statistical validation of bioassay results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity profiles?

Discrepancies (e.g., cytotoxicity vs. enzyme inhibition) are analyzed by:

Q. What mechanistic studies elucidate this compound’s α-glucosidase inhibition?

Mechanistic insights are gained through:

- Enzyme kinetics (Lineweaver-Burk plots to determine inhibition type).

- Molecular docking (e.g., AutoDock Vina) to predict binding interactions.

- Site-directed mutagenesis of α-glucosidase active sites.

- Comparative analysis with analogs (e.g., 13-O-methyl-lakoochin B) to identify critical functional groups .

Q. How can structural modifications enhance this compound’s specificity for therapeutic targets?

Structure-activity relationship (SAR) studies involve:

- Synthesizing derivatives (e.g., halogenation, glycosylation).

- Testing cytotoxicity against non-cancerous cell lines (e.g., HEK293) to assess selectivity.

- Computational ADMET profiling (e.g., SwissADME) to optimize pharmacokinetics.